molecular formula C14H23NO4 B14878945 Ethyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)cyclobutylidene)acetate

Ethyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)cyclobutylidene)acetate

Cat. No.: B14878945
M. Wt: 269.34 g/mol
InChI Key: QSXKBUBVFHFFFP-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)cyclobutylidene)acetate is a complex organic compound with the molecular formula C13H21NO4. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)cyclobutylidene)acetate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)cyclobutylidene)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)cyclobutylidene)acetate involves the interaction of its functional groups with specific molecular targets. The Boc protecting group is cleaved under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways . The cyclobutylidene ring provides structural stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Ethyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)cyclobutylidene)acetate can be compared with other Boc-protected compounds:

These comparisons highlight the unique structural features of this compound, particularly the presence of the cyclobutylidene ring, which imparts distinct chemical properties and reactivity .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

ethyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutylidene]acetate

InChI

InChI=1S/C14H23NO4/c1-5-18-12(16)8-10-6-11(7-10)9-15-13(17)19-14(2,3)4/h8,11H,5-7,9H2,1-4H3,(H,15,17)

InChI Key

QSXKBUBVFHFFFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CC(C1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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